molecular formula C12H19OP B14461104 Oxo(phenyl)dipropyl-lambda~5~-phosphane CAS No. 66232-91-5

Oxo(phenyl)dipropyl-lambda~5~-phosphane

Cat. No.: B14461104
CAS No.: 66232-91-5
M. Wt: 210.25 g/mol
InChI Key: HXRVBPGQMACZOS-UHFFFAOYSA-N
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Description

Oxo(phenyl)dipropyl-lambda~5~-phosphane: is a chemical compound with a unique structure that includes a phosphorus atom bonded to an oxo group, a phenyl group, and two propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Phosphorus trichloride (PCl3): as a starting material.

    Grignard reagents: or to introduce the phenyl and propyl groups.

    Oxidizing agents: such as hydrogen peroxide (H2O2) or oxygen (O2) to introduce the oxo group.

Industrial Production Methods

Industrial production methods for Oxo(phenyl)dipropyl-lambda~5~-phosphane would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxo(phenyl)dipropyl-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or remove it entirely.

    Substitution: The phenyl and propyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, oxygen.

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines or phosphine hydrides.

    Substitution: Formation of new organophosphorus compounds with different substituents.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Potential use in studying phosphorus-containing biomolecules and their interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the synthesis of other organophosphorus compounds and materials.

Mechanism of Action

The mechanism by which Oxo(phenyl)dipropyl-lambda~5~-phosphane exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it may interact with enzymes or other proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane
  • Oxo(phenyl)phosphane

Uniqueness

Oxo(phenyl)dipropyl-lambda~5~-phosphane is unique due to its specific combination of substituents, which can impart distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

66232-91-5

Molecular Formula

C12H19OP

Molecular Weight

210.25 g/mol

IUPAC Name

dipropylphosphorylbenzene

InChI

InChI=1S/C12H19OP/c1-3-10-14(13,11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

HXRVBPGQMACZOS-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(CCC)C1=CC=CC=C1

Origin of Product

United States

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